molecular formula C18H26ClNO2 B023804 trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide CAS No. 98454-45-6

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

Cat. No.: B023804
CAS No.: 98454-45-6
M. Wt: 323.9 g/mol
InChI Key: HJFOCXDRFIKMQK-UHFFFAOYSA-N
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Description

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS: 98454-45-6) is a chiral small molecule with the molecular formula C₁₈H₂₆ClNO₂ and a molecular weight of 323.86 g/mol . It serves as a key intermediate in synthesizing OPC-13013, a metabolite of the antiplatelet drug Cilostazol . The compound features a trans-cyclohexyl core substituted with a phenylmethoxy group and a chloro-pentanamide side chain. Its stereochemistry (trans configuration) is critical for its biological activity and metabolic stability .

Properties

IUPAC Name

5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFOCXDRFIKMQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60540790
Record name N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98454-45-6
Record name N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60540790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of trans-4-(Phenylmethoxy)cyclohexylamine

The cyclohexylamine derivative serves as the nucleophilic component in the final amidation step. Its synthesis typically begins with trans-4-aminocyclohexanol, which undergoes benzylation to install the phenylmethoxy group:

Step 1: Benzylation of trans-4-Aminocyclohexanol

  • Reagents : Benzyl bromide, potassium carbonate (K₂CO₃).

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : 60–80°C, 12–24 hours.

  • Mechanism : SN2 displacement of the hydroxyl group by benzyl bromide, facilitated by a base.

Step 2: Protection and Deprotection Strategies

  • The amine group may require temporary protection (e.g., with tert-butoxycarbonyl (Boc)) during benzylation to prevent side reactions. Subsequent acidic deprotection (e.g., HCl in dioxane) yields the free amine.

Synthesis of 5-Chloropentanoyl Chloride

The electrophilic acyl chloride is prepared via chlorination of pentanoic acid:

Step 1: Chlorination of Pentanoic Acid

  • Reagents : Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Conditions : Reflux under anhydrous conditions, 4–6 hours.

  • Product : 5-Chloropentanoyl chloride, isolated via distillation.

Amide Coupling Reaction

The final step involves reacting trans-4-(phenylmethoxy)cyclohexylamine with 5-chloropentanoyl chloride:

Step 1: Schotten-Baumann Reaction

  • Reagents : 5-Chloropentanoyl chloride, aqueous sodium hydroxide (NaOH).

  • Solvent : Dichloromethane (DCM) or ethyl acetate.

  • Conditions : 0–5°C, vigorous stirring to minimize hydrolysis.

  • Yield : ~70–85% (estimated from analogous reactions).

Alternative Method: Carbodiimide-Mediated Coupling

  • Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

  • Solvent : Anhydrous DCM.

  • Advantages : Higher yields in moisture-sensitive systems.

Stereochemical and Mechanistic Considerations

Trans-Selective Cyclohexylamine Synthesis

The trans configuration of the cyclohexyl ring is achieved through:

  • Ring-opening of epoxides : Starting from trans-cyclohexene oxide, aminolysis yields trans-4-aminocyclohexanol.

  • Catalytic hydrogenation : Using palladium on carbon (Pd/C) to reduce substituted cyclohexanones while retaining stereochemistry.

Chlorination Positional Specificity

The terminal chlorination of the pentanoyl chain is ensured by:

  • Radical chlorination : Using sulfuryl chloride (SO₂Cl₂) under UV light, favoring tertiary C-H bonds.

  • Appel reaction : Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) for controlled chlorination.

Optimization Strategies

Solvent and Temperature Effects

  • Amidation : Lower temperatures (0–5°C) reduce side reactions, while polar aprotic solvents (DMF) enhance reactivity.

  • Benzylation : Elevated temperatures (80°C) accelerate SN2 kinetics but require inert atmospheres to prevent oxidation.

Catalytic Systems

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves benzylation efficiency in two-phase systems.

  • Enzymatic amidation : Lipases (e.g., Candida antarctica) offer enantioselectivity but lower throughput.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR : δ 1.2–1.8 (m, cyclohexyl protons), δ 3.5 (s, OCH₂Ph), δ 4.8 (t, amide NH).

  • LC-MS : [M+H]⁺ = 324.3 m/z, confirming molecular weight.

Chromatographic Purification

  • Normal-phase silica gel : Eluent = hexane:ethyl acetate (3:1).

  • HPLC : C18 column, acetonitrile:water gradient .

Scientific Research Applications

Scientific Research Applications

  • Proteomics Research : The compound is primarily utilized in proteomics research due to its ability to interact with various biological targets. It is instrumental in studying protein interactions and modifications.
  • Pharmaceutical Applications :
    • Intermediate in Drug Synthesis : Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide serves as an intermediate in the synthesis of OPC-13013, a compound known for its selective phosphodiesterase inhibition .
    • Metabolite of Cilostazol : It acts as a metabolite of Cilostazol, which is used for treating intermittent claudication by improving blood flow. This suggests potential roles in cardiovascular therapies and possibly other therapeutic areas.

The biological activity of this compound indicates its interaction with phosphodiesterase enzymes, which are crucial in regulating cyclic nucleotide levels within cells. Studies may explore its effects on vascular smooth muscle cells and potential anti-inflammatory properties, contributing to its therapeutic profile.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various contexts:

  • Cardiovascular Studies : Research has indicated that as a metabolite of Cilostazol, this compound may enhance blood flow and reduce symptoms associated with peripheral artery disease.
  • Anti-inflammatory Research : Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
  • Drug Development : Its role as an intermediate in the synthesis of other pharmacologically active compounds underscores its importance in drug development pipelines.

Mechanism of Action

The mechanism of action of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Functional Groups Application/Notes
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide Trans-cyclohexyl, chloro-pentanamide, phenylmethoxy C₁₈H₂₆ClNO₂ 323.86 Amide, Ether, Chloroalkane OPC-13013 intermediate
trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole Trans-cyclohexyl, chlorobutyl-tetrazole, phenylmethoxy C₁₈H₂₅ClN₄O 348.87 Tetrazole, Ether, Chloroalkane OPC-13013 intermediate
N-cyclohexyl-5-(3-formyl-4-nitrophenoxy)-N-methylpentanamide Cyclohexyl, nitro-formyl-phenoxy, methyl-pentanamide C₁₉H₂₆N₂O₅ 362.42 Amide, Nitro, Aldehyde, Ether Synthetic intermediate (exact use unspecified)
4-Hydroxy-N-[4-(phenylmethoxy)phenyl]pentanamide Phenol-substituted phenylmethoxy, hydroxy-pentanamide C₁₈H₂₁NO₃ 299.37 Amide, Ether, Hydroxyl Signal pathway studies (anti-infective research)
8c (from ) Dithiolan-3-yl butanoylamino, hydroxypropyl C₂₀H₃₈N₂O₃S₂ 435.24 (MS data) Amide, Dithiolane, Hydroxyl Synthetic study (no specified application)
Key Observations:
  • Chloro vs.
  • Hydroxyl vs. Chloro : The hydroxyl group in 4-Hydroxy-N-[4-(phenylmethoxy)phenyl]pentanamide () improves hydrophilicity compared to the chloro substituent, likely altering solubility and membrane permeability .
  • Nitro and Aldehyde Groups: The 3-formyl-4-nitrophenoxy group in ’s compound introduces electron-withdrawing substituents, increasing reactivity and possibly limiting stability .

Physicochemical Properties

Property This compound trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole N-cyclohexyl-5-(3-formyl-4-nitrophenoxy)-N-methylpentanamide
Melting Point Not reported 102–103°C Not reported
Solubility Likely lipophilic (chloro, phenyl groups) Soluble in chloroform, dichloromethane High LogP (4.27) suggests lipophilicity
LogP Estimated ~3.5 (based on structure) Not reported 4.27
  • Tetrazole Analog : Solubility in chlorinated solvents aligns with its application in organic synthesis .

Spectroscopic Characterization

  • Target Compound : Characterized by MS (accurate mass: 323.1652) and NMR (stereochemistry confirmed via trans-cyclohexyl signals) .
  • Tetrazole Analog : NMR and MS data used to confirm regioisomeric purity and substituent placement .
  • Dithiolan Derivatives (): IR spectra show amide C=O stretches (~1650 cm⁻¹), while MS confirms molecular ion peaks .

Biological Activity

trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a chemical compound with the molecular formula C18H26ClNO2 and a molecular weight of 323.86 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The structure of this compound features a cyclohexyl moiety linked to a pentanamide group, with a chloro substituent and a phenylmethoxy group. The unique arrangement of these functional groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that this compound may modulate the activity of certain proteins involved in key biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis .

Antiproliferative Properties

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing phenoxyacetyl and cyclopropanamide groups have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without significant cytotoxicity . This suggests that this compound may possess similar properties, warranting further investigation.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to related compounds such as:

Compound NameStructureBiological Activity
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]butanamideStructureModerate antiproliferative effects
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]hexanamideStructureHigh cytotoxicity in certain cancer lines
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]heptanamideStructureLow activity in preclinical trials

This table highlights the variations in biological activity among similar compounds, emphasizing the unique profile of this compound.

Study 1: Inhibition of Cancer Cell Proliferation

A study investigated the antiproliferative effects of a series of phenoxyacetyl derivatives on human leukemia cells. The results indicated that certain derivatives displayed significant inhibition of cell growth while maintaining low toxicity levels. This study suggests that modifications to the structure of this compound could enhance its therapeutic potential against cancers .

Study 2: Interaction with Enzymes

Another investigation focused on the interaction between this compound and leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. The compound was found to inhibit the enzyme's activity, suggesting a possible role in modulating inflammatory pathways . This finding opens avenues for exploring its use in treating inflammatory diseases.

Q & A

Q. How do conflicting cytotoxicity results across cell lines inform SAR (structure-activity relationship) studies?

  • Methodology :
  • Compare IC₅₀ values in cancer vs. normal cells (e.g., HepG2 vs. LO2 hepatocytes).
  • Perform transcriptomics (RNA-seq) to identify off-target pathways (e.g., apoptosis vs. oxidative stress).
  • Modify the phenylmethoxy group to reduce mitochondrial toxicity while retaining target affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Reactant of Route 2
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

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